Nodaga-nhs

Content Navigation

CAS Number

Product Name

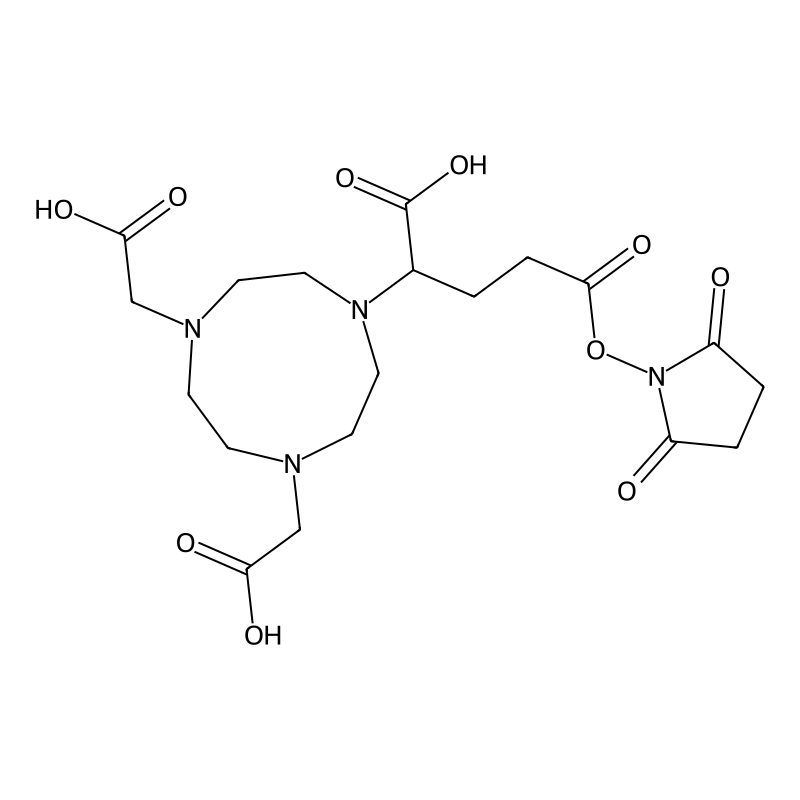

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

NODAGA-NHS ester (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid N-hydroxysuccinimide ester) is a bifunctional macrocyclic chelator engineered for the development of targeted radiopharmaceuticals. As a procurement baseline, this compound features a pre-organized triaza core optimized for the rapid complexation of radiometals such as Gallium-68 (Ga-68) and Copper-64 (Cu-64), coupled with an NHS-activated ester that enables direct, single-step covalent conjugation to primary amines on proteins and peptides. Unlike older-generation chelators, the structural design of NODAGA utilizes a glutaric acid pendant arm for the bioconjugation linkage, which preserves the full hexadentate (N3O3) coordination sphere required for optimal thermodynamic stability of the radiometal complex [1]. This specific structural configuration makes it a critical precursor for manufacturing radiolabeled antibodies and heat-sensitive biomolecules where harsh reaction conditions must be avoided.

Substituting NODAGA-NHS with closely related macrocycles like DOTA-NHS or free NOTA introduces critical processability and performance failures in radiopharmaceutical manufacturing. DOTA-based precursors require elevated heating (80–95 °C) to achieve efficient Ga-68 chelation, a process that irreversibly denatures heat-sensitive biomolecules such as intact monoclonal antibodies and fragile peptides [1]. Conversely, substituting the NHS-ester form with a free acid chelator necessitates in situ activation with coupling agents (e.g., EDC/NHS), which can increase unpredictable protein cross-linking by up to 3- to 7-fold and significantly reduce batch-to-batch reproducibility [2]. Furthermore, utilizing standard NOTA for conjugation sacrifices one of its macrocyclic carboxylate arms for the linkage, reducing its metal coordination denticity and increasing the risk of in vivo demetallation compared to the dedicated glutaric acid arm of NODAGA.

Ga-68 Radiolabeling at Room Temperature

NODAGA enables the radiolabeling of heat-sensitive biomolecules without thermal degradation. Quantitative studies demonstrate that NODAGA conjugates achieve >95% radiochemical yield (RCY) with Ga-68 at room temperature (20–25 °C) within 5 to 10 minutes. In direct contrast, DOTA-conjugated equivalents require elevated temperatures of 80–95 °C to achieve the same >95% RCY [1].

| Evidence Dimension | Ga-68 radiolabeling temperature and yield |

| Target Compound Data | >95% RCY at 20–25 °C in 5–10 min |

| Comparator Or Baseline | DOTA requires 80–95 °C for >95% RCY |

| Quantified Difference | Elimination of the 80–95 °C heating requirement |

| Conditions | Ga-68 radiolabeling of peptide/antibody conjugates at pH 4.0–4.5 |

This allows buyers to manufacture radiopharmaceuticals using heat-sensitive monoclonal antibodies that would denature under the conditions required by DOTA.

Plasma Stability of Ga-68 Chelates

The structural design of NODAGA ensures superior kinetic inertness in vivo compared to DOTA. Because NODAGA provides a full hexadentate (N3O3) coordination sphere for Ga(III), ex vivo stability assays show that NODAGA-peptide-bound Ga-68 maintains 42.1 ± 3.7% intact complex after 60 minutes in plasma. Under identical conditions, DOTA-peptide-bound Ga-68, which leaves two coordination sites uncoordinated, degrades to only 1.2 ± 0.3% intact complex [1].

| Evidence Dimension | Ex vivo plasma stability at 60 minutes |

| Target Compound Data | 42.1 ± 3.7% intact complex |

| Comparator Or Baseline | DOTA-peptide: 1.2 ± 0.3% intact complex |

| Quantified Difference | 35-fold higher intact complex retention in plasma |

| Conditions | Ex vivo human/rat plasma incubation at 37 °C for 60 minutes |

Higher plasma stability prevents the release of free radiometals in patients, directly improving PET image contrast and reducing off-target radiation toxicity.

Coordination Advantage over NOTA

NODAGA is specifically engineered to overcome the denticity limitations of standard NOTA. NODAGA utilizes an extended glutaric acid pendant arm for biomolecule conjugation, which preserves all three macrocyclic carboxylates to maintain a hexadentate coordination sphere. In contrast, standard NOTA utilizes one of its ring carboxylates for the conjugation linkage, reducing its coordination capacity to pentadentate and compromising the thermodynamic stability of the resulting radiometal complex [1].

| Evidence Dimension | Available coordination sites post-conjugation |

| Target Compound Data | Hexadentate (N3O3) coordination |

| Comparator Or Baseline | NOTA: Pentadentate coordination |

| Quantified Difference | Retention of one additional coordinating carboxylate group |

| Conditions | Structural coordination analysis of Ga-68 radiometal complexes |

Procuring NODAGA over NOTA ensures that the bioconjugation process does not cannibalize the chelator's ability to securely bind the radiometal.

NHS Ester Conjugation Efficiency

The pre-activated NHS ester form of NODAGA streamlines manufacturing by enabling direct, single-step covalent conjugation to primary amines at mildly basic pH (8.0–9.0). Utilizing free acid chelators requires in situ activation with EDC/NHS, a process known to increase unpredictable inter- and intra-molecular protein cross-linking by 3- to 7-fold, thereby reducing the yield of the desired monomeric conjugate and complicating downstream purification [1].

| Evidence Dimension | Protein cross-linking during conjugation |

| Target Compound Data | Single-step NHS ester conjugation minimizes cross-linking |

| Comparator Or Baseline | Free acid + EDC/NHS activation increases cross-linking 3- to 7-fold |

| Quantified Difference | 3- to 7-fold reduction in unwanted protein cross-linking |

| Conditions | Bioconjugation to monoclonal antibodies in mildly basic buffer |

This pre-activated form eliminates multi-step activation workflows, directly improving batch-to-batch reproducibility and final product yield in industrial radiopharmacy.

Immuno-PET Imaging of Intact mAbs

Because NODAGA-NHS allows for rapid Ga-68 and Cu-64 radiolabeling at room temperature, it is the optimal procurement choice for labeling intact antibodies (e.g., Trastuzumab) that would irreversibly denature at the 80–95 °C temperatures required by DOTA [1].

Cold Kit Radiopharmacy Production

The ability to achieve >95% radiochemical yield in under 10 minutes at ambient temperatures makes NODAGA-NHS highly suitable for the development of cold-kit radiopharmaceuticals, simplifying the clinical workflow by eliminating the need for automated heating modules [1].

High-Contrast Peptide Radiotracers

For small peptide targeting vectors (e.g., somatostatin or VPAC receptor analogs) where in vivo demetallation degrades image quality, NODAGA's hexadentate coordination provides superior plasma stability compared to DOTA and NOTA, minimizing background radiation and improving diagnostic accuracy [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types